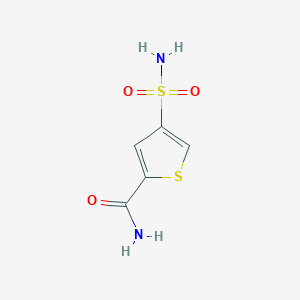

4-(氨基磺酰基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Aminosulfonyl)-2-thiophenecarboxamide is a compound of interest due to its synthesis versatility and potential applications in various fields. The compound is derived from thiophene, a sulfur-containing heterocycle, and has been explored for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related thiophene sulfonamides involves several key steps, including the reaction of alkoxy sulfonylacrylonitriles with methyl thioglycolate and subsequent hydrolysis/decarboxylation processes. These methods provide a pathway to a variety of thiophene derivatives, showcasing the adaptability of this chemical structure for further functionalization (Stephens et al., 1999).

Molecular Structure Analysis

The molecular structure of thiophene sulfones, including compounds similar to 4-(aminosulfonyl)-2-thiophenecarboxamide, is characterized by significant electronic interactions. These interactions lead to charge redistribution, primarily from the amino to the sulfonyl groups, affecting bond distances and the overall stability of the molecule (Bertolasi et al., 1993).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including condensation with sulfonamides and cyclization reactions that yield novel heterocycles. These reactions expand the utility of thiophene sulfonamides in synthesizing complex molecules with potential biological activity (Stephens & Sowell, 1998).

Physical Properties Analysis

The physical properties of thiophene sulfonamides, such as solubility and thermal stability, are influenced by their molecular structure. For instance, the introduction of sulfonyl groups can enhance the solubility in polar solvents, a crucial factor for their application in various fields (Saxena et al., 2003).

Chemical Properties Analysis

The chemical behavior of 4-(aminosulfonyl)-2-thiophenecarboxamide derivatives, including reactivity towards nucleophiles and electrophiles, is a key area of study. These compounds exhibit diverse reactivity patterns, which can be leveraged for further chemical modifications and the development of targeted molecules for specific applications (Yamagata et al., 2005).

科学研究应用

防腐蚀

噻吩化合物的一个应用包括作为金属的防腐蚀剂。Tezcan 等人(2018 年)的一项研究介绍了一种新型噻吩席夫碱,证明了其在保护低碳钢免受酸性环境腐蚀方面的高效性。该化合物表现出高达 96.8% 的惊人抑制效率,得到了电化学分析和理论计算的支持 (Tezcan 等人,2018 年)。

高分子科学

在高分子科学中,与 4-(氨基磺酰基)-2-噻吩甲酰胺相关的化合物用于合成先进聚合物。Saxena 等人(2003 年)讨论了由芳香二胺衍生的聚酰胺和聚(酰胺-酰亚胺)的合成和表征,证明了它们在极性非质子溶剂中的高热稳定性和溶解性 (Saxena 等人,2003 年)。

DNA 结合

Choi 等人(2003 年)开发了一种新型碱敏感氨基保护基,用于合成 DNA 结合多酰胺。这一进展有助于吡咯-咪唑多酰胺的固相合成,突出了该化合物在遗传研究中的实用性 (Choi 等人,2003 年)。

分析化学

在分析化学领域,Toyo'oka 等人(1988 年)讨论了一种使用 4-(氨基磺酰基)-2-噻吩甲酰胺衍生物同时测定硫醇和二硫化物的的方法,展示了其在检测关键生物分子中的重要性 (Toyo'oka 等人,1988 年)。

医疗应用

Scozzafava 等人(2002 年)探索了磺酰胺衍生物(与 4-(氨基磺酰基)-2-噻吩甲酰胺相关)作为碳酸酐酶抑制剂的用途,碳酸酐酶是各种生理过程中至关重要的酶。这些化合物由于其高水溶性和持久的眼压降低作用,显示出作为新型抗青光眼药物的潜力 (Scozzafava 等人,2002 年)。

环境应用

Ranjbar-Karimi 等人(2015 年)研究了相关化合物与不同亲核试剂的反应,突出了它们在合成用于环境应用的氟代衍生物方面的潜力 (Ranjbar-Karimi 等人,2015 年)。

自修复材料

Rekondo 等人(2014 年)展示了芳香二硫化物复分解的使用,涉及类似于 4-(氨基磺酰基)-2-噻吩甲酰胺的化合物,在自修复聚(脲-氨基甲酸酯)弹性体的设计中。这些材料在室温下表现出定量修复效率,无需外部干预,为先进材料应用铺平了道路 (Rekondo 等人,2014 年)。

作用机制

安全和危害

未来方向

属性

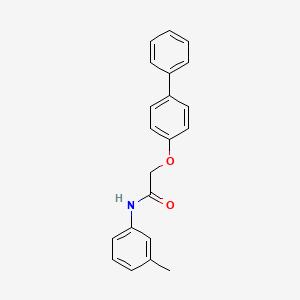

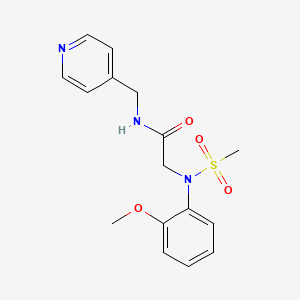

IUPAC Name |

4-sulfamoylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S2/c6-5(8)4-1-3(2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDRIMLCOXCRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulfamoylthiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)